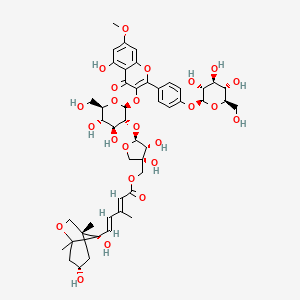

Complanatoside C

Description

Structure

2D Structure

Properties

Molecular Formula |

C48H60O24 |

|---|---|

Molecular Weight |

1021.0 g/mol |

IUPAC Name |

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (2E,4E)-5-[(1R,3S,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C48H60O24/c1-21(9-10-48(62)45(2)14-23(51)15-46(48,3)66-18-45)11-30(53)64-19-47(61)20-65-44(41(47)60)72-40-36(58)33(55)29(17-50)70-43(40)71-39-34(56)31-26(52)12-25(63-4)13-27(31)68-38(39)22-5-7-24(8-6-22)67-42-37(59)35(57)32(54)28(16-49)69-42/h5-13,23,28-29,32-33,35-37,40-44,49-52,54-55,57-62H,14-20H2,1-4H3/b10-9+,21-11+/t23-,28+,29+,32+,33+,35-,36-,37+,40+,41-,42+,43-,44-,45+,46?,47+,48-/m0/s1 |

InChI Key |

JOPUJUYFPCGTLX-SPTUTCEOSA-N |

Isomeric SMILES |

C/C(=C\C(=O)OC[C@]1(CO[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)O)O)O)/C=C/[C@@]7([C@@]8(C[C@@H](CC7(OC8)C)O)C)O |

Canonical SMILES |

CC(=CC(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O)O)C=CC7(C8(CC(CC7(OC8)C)O)C)O |

Origin of Product |

United States |

Methodological Approaches for Complanatoside C Research

Advanced Spectroscopic Techniques for Structural Elucidation of Complanatoside C

The definitive identification and structural analysis of this compound rely on a combination of advanced spectroscopic methods. Each technique provides unique information that, when combined, allows for a complete and unambiguous determination of its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of flavonoid compounds. nih.gov It provides detailed information about the carbon-hydrogen framework, the nature and location of substituents, and the stereochemistry of the molecule. The process involves a suite of 1D and 2D NMR experiments.

1D NMR (¹H and ¹³C): ¹H NMR spectra reveal the number and chemical environment of protons, with signals in the aromatic region (typically δ 6-8 ppm) helping to define the substitution pattern on the flavonoid's A and B rings. nih.gov ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the number and type of carbon atoms (quaternary, methine, methylene, methyl), which is crucial for establishing the core flavonoid skeleton and the attached sugar moieties. oregonstate.eduslideshare.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle. nih.gov The Correlation Spectroscopy (COSY) experiment identifies proton-proton (¹H-¹H) spin coupling systems, helping to trace the connectivity within individual rings and sugar units. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are critical for determining how the different structural fragments, such as the sugar units and the aglycone, are connected. scielo.br

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

|---|---|---|

| Aglycone (Quercetin) | ||

| 2 | 156.3 | |

| 3 | 133.4 | |

| 4 | 177.4 | |

| 5 | 161.2 | 12.63 (s) |

| 6 | 98.7 | 6.18 (d, J=1.9) |

| 7 | 164.2 | |

| 8 | 93.6 | 6.38 (d, J=1.9) |

| 9 | 156.3 | |

| 10 | 104.0 | |

| 1' | 121.6 | |

| 2' | 115.2 | 7.56-7.58 (m) |

| 3' | 144.8 | |

| 4' | 148.5 | |

| 5' | 116.1 | 6.83 (d, J=9.1) |

| 6' | 121.2 | 7.56-7.58 (m) |

| Glucose Moiety | ||

| 1'' | 100.8 | 5.45 (d, J=7.3) |

| 2'' | 74.1 | 3.04-3.25 (m) |

| 3'' | 76.5 | 3.04-3.25 (m) |

| 4'' | 70.0 | 3.04-3.25 (m) |

| 5'' | 77.1 | 3.04-3.25 (m) |

| 6'' | 61.0 | 3.57 (d, J=11.4) |

Illustrative data based on published values for isoquercitrin (B50326). ptfarm.pl

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. researchgate.net For flavonoid glycosides like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are coupled with high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF). nih.gov

In a typical analysis, the parent molecule is ionized, and its exact mass is measured, allowing for the determination of its molecular formula. Subsequently, tandem mass spectrometry (MS/MS) is employed. The parent ion is selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern of flavonoid O-glycosides is often characterized by the sequential loss of sugar moieties, which reveals the nature of the sugars and the structure of the aglycone. medchemexpress.com For instance, the loss of a 162 Da neutral fragment corresponds to the cleavage of a hexose (B10828440) (like glucose) unit. medchemexpress.com

A study on the fragmentation of complanatuside (B1669303) provides key insights into its structure. nih.gov The precursor ion and its subsequent fragments are detailed below.

| Ion | Observed m/z | Proposed Neutral Loss | Resulting Fragment |

|---|---|---|---|

| [M-H]⁻ | 623.1682 | - | This compound (deprotonated) |

| Fragment 1 | 461.1089 | -162 Da (Glucose) | Rhamnocitrin-glucoside |

| Fragment 2 | 299.0589 | -162 Da (Glucose) | Rhamnocitrin (B192594) (aglycone) |

Data derived from the fragmentation analysis of complanatuside. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. nih.gov This powerful technique requires the molecule of interest to be in a highly ordered crystalline form. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons of the atoms, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional map of electron density can be calculated, from which the precise position of every atom in the molecule can be determined. nih.gov

For chiral molecules like this compound, which contain multiple stereocenters (particularly in the sugar moieties), X-ray crystallography provides definitive proof of the relative and absolute stereochemistry. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, which can be measured with modern diffractometers, even for molecules containing only light atoms like carbon and oxygen. oregonstate.edu While obtaining a single crystal of sufficient quality can be a significant challenge for complex natural products, a successful crystallographic analysis provides an unparalleled level of structural detail. slideshare.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a primary method in this category used for assigning the absolute configuration of chiral compounds in solution. mdpi.com

An ECD spectrum plots the difference in absorption of left- and right-circularly polarized light versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's three-dimensional structure. mdpi.com The absolute configuration of a flavonoid glycoside can often be determined by comparing its experimental ECD spectrum with the spectra of known related compounds or, more powerfully, with spectra predicted by quantum chemical calculations. nih.govchemspider.com This computational approach involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule. The absolute configuration is then assigned by finding the best match between the experimental spectrum and one of the calculated spectra. nih.gov ECD is particularly valuable when X-ray crystallography is not feasible due to difficulties in crystallization. mdpi.com

Chromatographic Methods for Isolation and Purification of this compound

The isolation of a pure compound from a complex natural source, such as a plant extract, is a critical prerequisite for structural elucidation and biological testing. Chromatographic techniques are the primary tools used for this purpose.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, purification, and quantification of compounds in a mixture. silae.it For the isolation of polar compounds like flavonoid glycosides from plant extracts, preparative reversed-phase HPLC (RP-HPLC) is frequently employed.

In this method, the crude or partially purified plant extract is injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are separated based on their relative polarity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. The eluent is monitored by a detector (e.g., UV-Vis), and fractions corresponding to the desired compound peak are collected. This process can yield highly pure compounds suitable for spectroscopic analysis.

| Parameter | Typical Condition |

|---|---|

| Column Type | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient Elution |

| Detection | UV-Vis (e.g., at 255 nm and 357 nm) |

| Scale | Preparative or Semi-preparative |

Table represents typical parameters for the preparative HPLC isolation of flavonoid glycosides.

Counter-Current Chromatography (CCC) Applications

Counter-Current Chromatography (CCC) represents a significant preparative liquid-liquid chromatography technique applicable to the separation and purification of natural products like this compound. wikipedia.orgnih.gov This method operates without a solid support matrix, instead utilizing two immiscible liquid phases. One liquid serves as the stationary phase, held in place by centrifugal force, while the other acts as the mobile phase, flowing through the system. news-medical.netaocs.org This approach is particularly advantageous for separating polar compounds, such as flavonoid glycosides, as it mitigates issues like irreversible adsorption to a solid support, ensuring high sample recovery. nih.govscispace.com

The selection of an appropriate biphasic solvent system is the most critical step in developing a CCC separation method. The ideal system should provide a suitable partition coefficient (K) for this compound, ensuring effective resolution from other constituents in a crude extract. The goal is to achieve a K value that allows for elution within a reasonable time frame while maximizing separation from impurities. High-speed countercurrent chromatography (HSCCC), a modern iteration of the technique, enhances efficiency by employing high rotational speeds, which improves the retention of the stationary phase and allows for higher mobile phase flow rates, thus shortening separation times. news-medical.netaocs.org While specific applications detailing the isolation of this compound using CCC are not extensively documented, the successful separation of other structurally related flavone (B191248) C-glycosides from complex plant extracts using HSCCC has been reported, demonstrating the technique's feasibility and potential for purifying this compound. nih.gov

Preparative Chromatography Strategies

The isolation of this compound from its natural source, such as the seeds of Astragalus complanatus, necessitates robust preparative chromatography strategies. chemfaces.com These methods are designed to handle larger quantities of material to obtain pure compounds for structural elucidation and further research. evotec.comrssl.com A common multi-step approach is often employed, beginning with less expensive, lower-resolution techniques and progressing to high-resolution methods.

A typical workflow starts with fractionation of the crude plant extract using open column chromatography with stationary phases like silica (B1680970) gel or polyamide. researchgate.net Gradient elution, where the solvent polarity is gradually increased, allows for the separation of the extract into several fractions based on the polarity of the constituent compounds. Fractions identified as containing this compound are then pooled for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful, high-resolution technique frequently used in the final stages of purification. rssl.comresearchgate.net Reversed-phase columns (e.g., C18) are commonly used, where compounds are separated based on their hydrophobicity. The process involves scaling up an analytical HPLC method to a preparative scale, which requires optimizing parameters such as column size, sample load, and flow rate to maximize throughput while maintaining resolution. rssl.com The combination of initial column chromatography followed by preparative HPLC is an effective strategy for obtaining high-purity this compound. nih.gov

Analytical Method Development for this compound in Research Settings

Developing analytical methods is crucial for the reliable detection and measurement of this compound in various research contexts. solvias.comyoutube.com The goal is to create procedures that are specific, accurate, precise, and robust for the intended application. fda.gov High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of analytical method development for flavonoid glycosides. mdpi.com

Method development begins with selecting the appropriate chromatographic conditions, including the stationary phase (column), mobile phase composition, and detector settings. chromatographyonline.com For a compound like this compound, reversed-phase HPLC is a common choice. The process involves systematically optimizing mobile phase components (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, acetic acid) to achieve optimal separation from other related compounds and matrix components. mdpi.com The final method must be validated according to established guidelines to ensure its performance characteristics are well-understood and suitable for its purpose. mdpi.com

Quantification Methodologies in Biological Matrices (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying this compound in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.netmdpi.com This methodology is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the compound. nih.govdntb.gov.ua

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. youtube.comijalsr.org For detection, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov In this mode, a specific precursor ion of this compound is selected and fragmented, and a resulting unique product ion is monitored for quantification. Sample preparation is also a critical step, often involving protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. mdpi.com

A validated LC-MS/MS method was used to study the pharmacokinetics of complanatuside in rats after oral administration. nih.gov The study revealed key pharmacokinetic parameters for complanatuside and its primary metabolites. nih.gov

| Compound | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (µg/L·h) |

|---|---|---|---|

| Complanatuside | 1 | 119.15 | 143.52 |

| Rhamnocitrin 3-O-β-glc | 3 | 111.64 | 381.73 |

| Rhamnocitrin | 5.3 | 1122.18 | 6540.14 |

Purity Assessment and Standardization Methodologies

Assessing the purity of this compound reference standards is fundamental for ensuring the accuracy of analytical and biological studies. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for purity determination. mdpi.com The purity is often calculated using a peak area normalization method, where the area of the this compound peak is expressed as a percentage of the total area of all detected peaks. mdpi.com For compounds lacking a strong UV chromophore, universal detectors like Charged Aerosol Detectors (CAD) can be employed. wiley.com

Standardization involves establishing a reference standard of known purity and using it to quantify the compound in various samples, such as herbal extracts or finished products. nih.gov In the context of herbal medicine, a specific compound is often designated as a chemical marker for quality control. For instance, the related compound Complanatoside A is used as a quality control index for Astragalus complanatus in the 2010 edition of the Chinese Pharmacopoeia. nih.gov A similar approach could be adopted for this compound, where a validated analytical method is used to ensure that different batches of a product contain a consistent and specified amount of the compound.

Stability Profiling under Research Conditions

Stability profiling is essential to understand how this compound behaves under various storage and experimental conditions, ensuring that sample integrity is maintained throughout the research process. nih.gov These studies typically evaluate the stability of the analyte in biological matrices and stock solutions under different scenarios. nih.gov Methodologies for assessing the stability of the related compound, Complanatoside A, have been well-documented and provide a clear framework for this compound. nih.gov

Evaluations generally include freeze-thaw stability, short-term stability at room temperature, long-term stability under frozen conditions, and autosampler stability. nih.govnih.gov The assessment is performed by analyzing the concentration of the compound in quality control (QC) samples after exposure to these conditions and comparing the results to those of freshly prepared samples. The compound is considered stable if the deviation is within an acceptable range, typically ±15%. nih.gov

| Stability Test | Condition | Typical Duration |

|---|---|---|

| Freeze-Thaw Stability | Three cycles from -20°C to room temperature | 24 hours per cycle |

| Short-Term Stability | Room temperature | 4 hours |

| Long-Term Stability | -20°C | 30 days |

| Autosampler Stability | 4°C | 24 hours |

Biosynthetic Pathways and Chemical Synthesis of Complanatoside C

Elucidation of Complanatoside C Biosynthesis in Astragalus complanatus

The biosynthesis of flavonoid glycosides in plants, including those in the Astragalus genus, is a multi-step process involving enzymes from the general phenylpropanoid pathway and subsequent flavonoid-specific pathways. nih.govfrontiersin.org

The biosynthesis of the aglycone (the non-sugar part) of this compound likely begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a key intermediate. nih.gov This precursor then enters the flavonoid biosynthesis pathway.

The core flavonoid structure is assembled by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, typically naringenin (B18129) chalcone. nih.govfrontiersin.org This chalcone is then cyclized by chalcone isomerase (CHI) to produce a flavanone (B1672756), such as naringenin. nih.govfrontiersin.org From this central flavanone intermediate, a variety of enzymes, including flavone (B191248) synthase (FNS), flavonoid hydroxylases, and O-methyltransferases, can act to create the specific aglycone structure of this compound.

The final step in the biosynthesis is glycosylation, where a sugar moiety is attached to the flavonoid aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar molecule (like glucose, rhamnose, or xylose) from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on the aglycone, thus forming the final this compound molecule. nih.gov The precise UGT responsible for this step in A. complanatus has yet to be identified.

Table 1: Proposed Key Enzymes in the Biosynthesis of the this compound Aglycone

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold from p-coumaroyl-CoA and malonyl-CoA. nih.govfrontiersin.org |

| Chalcone isomerase | CHI | Catalyzes the cyclization of the chalcone into a flavanone. nih.govfrontiersin.org |

| Flavonoid-modifying enzymes | - | Includes hydroxylases, methyltransferases, etc., that tailor the flavonoid core. |

To definitively elucidate the biosynthetic pathway of this compound, modern molecular biology techniques would be employed. Transcriptome analysis (RNA-seq) of A. complanatus tissues that actively produce the compound could identify all the genes being expressed. frontiersin.org By comparing gene expression levels across different tissues or developmental stages, researchers can identify candidate genes whose expression patterns correlate with this compound accumulation. frontiersin.org

Once candidate genes for enzymes like CHS, CHI, and specific UGTs are identified, their function can be verified through several methods. These include heterologous expression, where the gene is inserted into a host organism like yeast or E. coli to see if the corresponding enzyme is produced and can perform the expected chemical reaction. Gene silencing techniques, such as RNA interference (RNAi), or gene knockout methods in the native plant could also be used to confirm the role of a specific gene in the pathway.

Total Synthesis Strategies for this compound

The total synthesis of a flavonoid glycoside like this compound in a laboratory setting presents significant challenges, primarily in achieving regioselective and stereoselective control. sioc-journal.cnmdpi.com

A retrosynthetic analysis for this compound would logically begin by disconnecting the glycosidic bond, separating the molecule into the flavonoid aglycone and a protected sugar donor. This is a common strategy as the formation of the glycosidic linkage is often one of the final and most challenging steps. sioc-journal.cn

The aglycone itself would then be further deconstructed. The synthesis of the flavonoid core often relies on classic named reactions. For instance, the A and B rings of the flavonoid could be disconnected, leading back to simpler phenolic and benzaldehyde (B42025) derivatives. Key reactions for constructing the flavonoid backbone include the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction. sioc-journal.cnmdpi.com The glycosylation step itself requires the use of a suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) and a promoter, such as a Lewis acid, to facilitate the coupling with the aglycone. sioc-journal.cn A significant challenge is the regioselective glycosylation of a specific hydroxyl group on the aglycone, which often necessitates a multi-step protection-deprotection strategy for the other hydroxyl groups. researchgate.net

Table 2: Potential Key Reactions in the Total Synthesis of this compound

| Reaction Type | Description |

|---|---|

| Baker-Venkataraman Rearrangement | A reaction used to form 1,3-diketones, which can then be cyclized to form the flavonoid C ring. mdpi.com |

| Algar-Flynn-Oyamada Reaction | An oxidative cyclization of a 2'-hydroxychalcone (B22705) to form a flavonol. sioc-journal.cn |

| Glycosylation | Coupling of a protected sugar donor with the aglycone, often promoted by a Lewis acid, to form the glycosidic bond. researchgate.net |

Stereoselectivity is crucial in the synthesis of natural products. For this compound, this applies to any stereocenters on the flavonoid aglycone and, most importantly, to the anomeric stereochemistry of the glycosidic bond (whether it is α or β). frontiersin.org

The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting group on the C2-hydroxyl of the sugar donor (a participating group like an acetyl group often leads to a 1,2-trans product), the choice of solvent, the promoter, and the reaction temperature. frontiersin.org Methodologies like Sharpless asymmetric dihydroxylation or the use of chiral auxiliaries could be employed to establish the correct stereochemistry on the aglycone if required. mdpi.com

Semi-synthesis of this compound and its Derivatives for Research

Semi-synthesis offers a practical alternative to total synthesis, especially when the natural product can be isolated in reasonable quantities. sioc-journal.cn This approach involves using the naturally occurring this compound as a starting material and chemically modifying it to produce various derivatives.

This strategy is particularly valuable for structure-activity relationship (SAR) studies. For example, researchers could selectively remove or change the sugar moiety, or modify the hydroxyl groups on the flavonoid core through reactions like acylation or methylation. By creating a library of these derivatives and testing their biological activities, scientists can determine which parts of the molecule are essential for its function. This knowledge is invaluable for designing new compounds with improved potency or selectivity. nih.gov

Derivatization from Naturally Abundant Precursors

The complete chemical synthesis of a complex natural product like this compound is a formidable challenge. A more practical and common approach is the semi-synthesis or derivatization from naturally abundant precursors. This strategy leverages the existing chemical scaffold of a readily available natural product, which is structurally similar to the target molecule, and then employs a series of chemical reactions to modify it into the desired compound. In the context of this compound, which is a flavonoid glycoside, logical precursors would be simpler, more abundant flavonoids such as kaempferol (B1673270) or quercetin (B1663063).

The biosynthesis of flavonoids in plants, including those in the Astragalus genus, begins with the phenylpropanoid pathway. nih.gov This pathway provides the precursor p-coumaroyl-CoA, which, along with three molecules of malonyl-CoA, is converted into a chalcone intermediate by the enzyme chalcone synthase. nih.gov This chalcone is then isomerized by chalcone isomerase to form a flavanone, which serves as a key branch point for the synthesis of various flavonoid classes, including the flavonols to which the aglycone of this compound belongs. nih.gov

While the specific enzymes and intermediates in the biosynthetic pathway leading to this compound have not been fully elucidated, the general steps of flavonoid biosynthesis are well-established. These involve a series of hydroxylations, glycosylations, and other modifications catalyzed by specific enzymes to produce the vast diversity of flavonoid structures found in nature.

From a chemical synthesis perspective, a plausible route to this compound could start from a commercially available and structurally related flavonoid aglycone. The synthesis would then involve several key steps:

Protection of reactive functional groups: The multiple hydroxyl groups on the flavonoid scaffold and the sugar moieties are highly reactive. To ensure that the desired reactions occur at the correct positions, it is necessary to "protect" these groups with chemical moieties that can be later removed.

Glycosylation: The attachment of sugar molecules to the flavonoid aglycone is a critical step. This is typically achieved using a glycosyl donor, which is an activated form of the sugar, and a promoter to facilitate the reaction. The stereochemistry of the glycosidic bond is a crucial aspect that needs to be carefully controlled.

Deprotection: Once the desired modifications are complete, the protecting groups are removed to yield the final natural product.

Several methods for the chemical synthesis of flavonoid glycosides have been developed, including the Koenigs-Knorr method and the use of glycosyl trichloroacetimidates. sioc-journal.cn These methods offer ways to control the regioselectivity and stereoselectivity of the glycosylation reactions. sioc-journal.cn Semi-synthesis starting from abundant natural flavonoids like rutin, quercetin, or kaempferol is a common strategy. sioc-journal.cn

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme | Function |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-Coumarate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase (CHS) | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form a chalcone |

| Chalcone isomerase (CHI) | Isomerizes the chalcone to a flavanone |

| Flavanone 3-hydroxylase (F3H) | Hydroxylates the flavanone to a dihydroflavonol |

| Flavonol synthase (FLS) | Converts the dihydroflavonol to a flavonol |

| Glycosyltransferases (GTs) | Transfer sugar moieties to the flavonoid aglycone |

Structural Modification for Research Probes

The structural modification of natural products is a powerful tool for creating research probes to investigate their biological mechanisms of action. By attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, to the natural product, researchers can visualize its localization within cells, identify its protein targets, and elucidate its metabolic fate.

While there are no specific reports on the structural modification of this compound for the development of research probes, the general principles of flavonoid derivatization can be applied. The hydroxyl groups on the flavonoid scaffold and the sugar moieties are the primary sites for chemical modification.

For example, quercetin, a common flavonoid, has been derivatized to create probes for studying its anti-cancer cell migration activity. nih.gov In one study, five different flavonoid probes were synthesized to identify the target protein of quercetin derivatives. nih.gov These probes were used in pull-down assays, which led to the identification of matrix metalloproteinase-1 (MMP-1) as a target protein. nih.gov

The synthesis of such probes typically involves:

Selective functionalization: A specific hydroxyl group on the flavonoid is selectively modified to introduce a reactive handle, such as an amine or a carboxylic acid.

Linker attachment: A linker molecule is often attached to this handle to provide spacing between the flavonoid and the reporter group, minimizing steric hindrance and preserving the biological activity of the flavonoid.

Reporter group conjugation: The reporter group is then attached to the other end of the linker.

The choice of the modification site is crucial to ensure that the biological activity of the natural product is not compromised. Computational docking studies can be used to predict how different modifications might affect the binding of the flavonoid to its target proteins.

Furthermore, biotinylated probes of other flavonols have been synthesized for chemoproteomic analyses to identify novel flavonoid-metabolizing enzymes. mdpi.com This approach combines chemical synthesis, affinity enrichment, and bioinformatic analysis to pinpoint known and unknown enzymes from plant protein extracts. mdpi.com

Table 2: Common Reporter Groups Used in the Development of Research Probes

| Reporter Group | Application |

| Fluorescent dyes (e.g., fluorescein, rhodamine) | Cellular imaging and localization studies |

| Biotin | Affinity purification and pull-down assays to identify binding partners |

| Photoaffinity labels (e.g., benzophenones, azides) | Covalent cross-linking to target proteins upon photoactivation |

| Radioisotopes (e.g., 3H, 14C) | Metabolic fate and pharmacokinetic studies |

| Click chemistry handles (e.g., alkynes, azides) | Bioorthogonal ligation reactions for labeling in complex biological systems |

Investigation of Complanatoside C S Biological Activities in Preclinical Models

In Vitro Cellular Model Systems for Biological Screening of Complanatoside C

In vitro cellular models are fundamental for the initial screening of a compound's biological effects. These systems allow for a controlled environment to assess the direct impact of a substance on specific cell types and pathways.

To evaluate anti-inflammatory properties, researchers typically utilize cell lines such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs). These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of a compound like this compound would be determined by its ability to reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). However, there are no published studies detailing the screening of this compound for anti-inflammatory potential using these or any other cell lines.

Cellular antioxidant assays measure a compound's ability to mitigate oxidative stress within a cell. Common assays include the cellular antioxidant activity (CAA) assay, which uses cell lines like HepG2 to quantify the scavenging of reactive oxygen species (ROS). Another approach involves measuring the levels of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), in cells treated with an oxidizing agent and the test compound. There is currently no available research documenting the evaluation of this compound's antioxidant activities in any cellular assay.

The potential of a compound to inhibit the growth of cancer cells is a critical area of investigation. This is commonly assessed using various cancer cell lines, representing different types of tumors (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). The antiproliferative effect is often quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay, which measure cell viability. No studies have been published that assess the antiproliferative effects of this compound in any cancer cell line.

To assess neuroprotective potential, neuronal cell models such as SH-SY5Y or PC12 cells are often used. These cells can be subjected to neurotoxic insults, like exposure to hydrogen peroxide, glutamate, or beta-amyloid peptides, to mimic conditions of neurodegenerative diseases. A compound's neuroprotective activity would be determined by its ability to enhance cell viability and reduce apoptosis in the presence of these toxins. At present, there is no scientific literature on the evaluation of this compound for neuroprotective activity in neuronal cell models.

The immunomodulatory effects of a compound are its ability to alter the activity of the immune system. This can be investigated using primary immune cells (like peripheral blood mononuclear cells - PBMCs) or immune cell lines (e.g., Jurkat cells for T lymphocytes). Key parameters measured include cytokine production, lymphocyte proliferation, and macrophage phagocytic activity. There is no research available on the immunomodulatory effects of this compound in any immune cell system.

Investigating the influence of a compound on cellular metabolism often involves cell lines like HepG2 (liver cells) or 3T3-L1 (adipocytes). Researchers might study effects on glucose uptake, lipid accumulation, or the expression of key metabolic enzymes and signaling proteins. There are no published findings regarding the metabolic modulation effects of this compound in any cellular system.

In Vivo Animal Model Systems for Preclinical Efficacy Assessment of this compound

An extensive search of scientific databases and research publications yielded no studies on the preclinical efficacy of this compound using in vivo animal models. The following sections detail the lack of information for each specified model system.

Caenorhabditis elegans Models for Longevity and Stress Resistance Studies

There are no available scientific reports or data concerning the use of Caenorhabditis elegans to evaluate the effects of this compound on longevity, healthspan, or resistance to environmental stressors such as oxidative or heat stress.

Zebrafish Models for Developmental and Disease Studies

No published research was found that utilizes zebrafish (Danio rerio) models to investigate the impact of this compound on developmental processes or to assess its therapeutic potential in disease models.

Rodent Models for Specific Disease Indications (e.g., inflammation, metabolic disorders, cancer)

There is no available data from studies using rodent models (e.g., mice, rats) to assess the efficacy of this compound in specific disease indications, including but not limited to inflammation, metabolic disorders, or cancer. While pharmacokinetic studies have been conducted on other related compounds from the same source plant in rats, this compound was not included in these assessments. researchgate.net

Methodologies for Assessing Efficacy in Animal Models

As no in vivo studies on this compound have been published, there are no specific methodologies to report for assessing its efficacy. Efficacy assessment would typically involve the selection of an appropriate animal model for a specific disease, followed by the measurement of relevant biological endpoints and markers to determine the compound's effect. However, no such assessments have been documented for this compound.

Data Tables

No data tables can be generated as no research findings on the in vivo biological activities of this compound are available in the scientific literature.

Mechanistic Elucidation of Complanatoside C S Biological Actions

Molecular Target Identification and Validation

The initial step in elucidating the mechanism of action of a bioactive compound is the identification and validation of its direct molecular targets. For Complanatoside C, this area of research is still in its nascent stages. However, computational and preclinical studies on the analogous compound, Complanatoside A, have provided preliminary indications of its potential protein interactions.

Protein-Ligand Interaction Studies (e.g., Molecular Docking, Affinity Chromatography)

While experimental affinity chromatography studies to isolate and identify the specific protein targets of this compound have not been reported, computational approaches have offered some clues. Molecular docking simulations have been employed to predict the binding affinity of Complanatoside A with key cellular proteins.

One significant finding from such in silico studies is the predicted direct interaction of Complanatoside A with AMP-activated protein kinase (AMPK) nih.gov. Molecular docking analyses suggest that Complanatoside A can bind to AMPK, which is a crucial sensor of cellular energy status nih.gov. This predicted interaction provides a plausible molecular basis for the observed effects of Complanatoside A on metabolic pathways. The specific binding mode and the interacting amino acid residues within the AMPK protein structure would require confirmation through higher-resolution techniques like X-ray crystallography or NMR spectroscopy.

At present, there is a lack of published studies utilizing affinity chromatography to experimentally identify the protein targets of either this compound or Complanatoside A.

Target Engagement Assays

Direct target engagement assays are essential to confirm that a compound interacts with its putative target in a cellular context. To date, there are no publicly available studies that have employed techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), or other biophysical methods to validate the engagement of this compound or Complanatoside A with their predicted targets like AMPK within a biological system.

Signaling Pathway Modulation by this compound

Based on the effects observed for Complanatoside A, it is hypothesized that this compound may influence several key signaling pathways that regulate cellular stress responses, metabolism, and longevity.

Investigation of Key Kinase Cascades (e.g., MAPK, AMPK, JAK/STAT Pathways)

Research into the effects of Complanatoside A has pointed towards the significant modulation of the AMPK signaling cascade. Both in vitro and in vivo studies have demonstrated that Complanatoside A can activate AMPK, leading to the inhibition of lipid synthesis and the promotion of fatty acid oxidation nih.gov. This activation of the AMPK pathway is proposed as a key mechanism for its protective effects against non-alcoholic fatty liver disease and hyperlipidemia nih.gov.

Currently, there is no available scientific literature detailing the effects of this compound or Complanatoside A on the Mitogen-Activated Protein Kinase (MAPK) or the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.

Transcriptional Regulation Studies (e.g., NRF2/SKN-1, FOXO/DAF-16, HSF-1 Pathways)

Studies using the model organism Caenorhabditis elegans have been instrumental in elucidating the effects of Complanatoside A on key transcriptional regulatory pathways associated with stress resistance and longevity. These findings suggest that Complanatoside A requires the activity of DAF-16/FOXO, SKN-1/NRF2, and HSF-1 to exert its life-span extending effects.

The activation of these transcription factors by Complanatoside A leads to the upregulation of their downstream target genes, which are involved in various cellular protective mechanisms.

| Transcription Factor | Homologs | Implied Function of Complanatoside A |

| DAF-16 | FOXO | Regulation of longevity and stress resistance |

| SKN-1 | NRF2 | Upregulation of antioxidant and detoxification genes |

| HSF-1 | HSF-1 | Activation of heat shock response and protein folding |

Epigenetic Modulatory Effects

The potential for this compound or its analogs to induce epigenetic modifications, such as changes in DNA methylation or histone modifications, remains an unexplored area of research. There are currently no published studies that have investigated the epigenetic effects of these compounds.

Structure Activity Relationship Sar Studies of Complanatoside C and Its Analogues

Comparative Biological Activity Assessment of Analogues

Consequently, due to the absence of synthesized analogues, no data exists on their comparative biological activity. Research that would typically evaluate the potency, selectivity, or efficacy of Complanatoside C derivatives against specific biological targets has not been published.

Identification of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups necessary for biological activity. The identification of the key pharmacophores and structural motifs of this compound has not been determined. This information would typically be derived from SAR studies, which, as noted, are not available.

Computational Chemistry Approaches in SAR Studies (e.g., QSAR, Molecular Dynamics)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations are powerful tools in modern drug discovery to predict the activity of compounds and understand their interactions with biological targets. nih.govresearchgate.net A search of the literature indicates that no QSAR models, molecular dynamics simulations, or other in silico studies have been specifically conducted on this compound to elucidate its structure-activity relationship.

Preclinical Pharmacokinetic and Metabolic Studies of Complanatoside C

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Understanding the ADME properties of Complanatoside C is essential for predicting its behavior in a biological system. Preclinical studies, primarily in rodent models, have begun to shed light on these characteristics.

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

As of the current available literature, specific studies detailing the in vitro metabolic stability of this compound using liver microsomes or hepatocytes have not been reported. However, the general approach for such assays provides a framework for how this would be assessed.

Liver Microsomes: These subcellular fractions are rich in phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and some phase II enzymes like UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov An in vitro assay with liver microsomes would involve incubating this compound with the microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs). mdpi.comnih.gov The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance. mdpi.com For flavonoid glycosides in general, metabolism in liver microsomes often involves phase II conjugation reactions like glucuronidation. nih.govvup.sk

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more complete picture of hepatic metabolism. mdpi.com In a typical assay, this compound would be incubated with suspended or plated hepatocytes, and its metabolic fate would be monitored over time. This can provide information on both the rate of metabolism and the profile of metabolites formed. mdpi.com

Given that the major in vivo metabolic pathways for this compound are glucuronidation and sulfonation, it is anticipated that in vitro studies with hepatocytes would demonstrate the formation of glucuronide and sulfate (B86663) conjugates. nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies of this compound have been conducted in rats following oral administration. These studies reveal that the compound is rapidly metabolized. nih.gov

A study involving oral administration of 72 mg/kg of this compound to rats provided key pharmacokinetic parameters for the parent compound and its major metabolites. nih.gov The results indicated that after oral administration, this compound is rapidly absorbed and metabolized, with its metabolite, rhamnocitrin (B192594), being the primary form found in rat plasma. nih.gov

Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats After Oral Administration (72 mg/kg)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (µg/L·h) |

|---|---|---|---|

| This compound | 1 | 119.15 | 143.52 |

| Rhamnocitrin 3-O-β-glc | 3 | 111.64 | 381.73 |

| Rhamnocitrin | 5.3 | 1122.18 | 6540.14 |

Data sourced from Yao et al., 2018. nih.gov

Identification and Characterization of Major Metabolites of this compound

Following oral administration in rats, this compound undergoes extensive metabolism. A total of 34 metabolites were identified in rat plasma, bile, stool, and urine. nih.gov The metabolic transformations observed include demethylation, hydroxylation, glucuronidation, sulfonation, and dehydration. nih.gov

The primary metabolic pathways for this compound in vivo are glucuronidation and sulfonation. nih.gov The two major metabolites identified in rat plasma are rhamnocitrin 3-O-β-glc and rhamnocitrin. nih.gov The parent compound, along with two of its metabolites and 31 metabolites of its degradation products, were detected. nih.gov

Major Metabolic Reactions of this compound

| Metabolic Reaction | Description |

|---|---|

| Glucuronidation | Conjugation with glucuronic acid, a major phase II metabolic pathway. |

| Sulfonation | Conjugation with a sulfonate group, another key phase II pathway. |

| Demethylation | Removal of a methyl group. |

| Hydroxylation | Addition of a hydroxyl group. |

| Dehydration | Removal of a water molecule. |

Data sourced from Yao et al., 2018. nih.gov

Bioavailability and Route of Administration Considerations for Preclinical Studies

The available preclinical data strongly suggest that this compound has low oral bioavailability. nih.gov Following oral administration in rats, the parent compound is rapidly metabolized, and its major metabolite, rhamnocitrin, is the predominant form found in plasma. nih.gov This rapid and extensive metabolism is a key factor contributing to its low bioavailability. nih.gov

For preclinical studies aiming to investigate the systemic effects of the parent compound, the route of administration is a critical consideration. Given the low oral bioavailability, intravenous administration would be necessary to achieve significant systemic exposure to this compound itself. Oral administration, on the other hand, would be more relevant for studying the effects of its metabolites, which are the primary circulating forms after ingestion.

Drug-Drug Interaction Potential in Preclinical Settings

There are currently no specific preclinical studies that have directly investigated the drug-drug interaction potential of this compound. However, based on its known metabolic pathways, some potential interactions can be postulated.

The primary metabolism of this compound occurs via glucuronidation and sulfonation, which are phase II metabolic reactions catalyzed by UGTs and sulfotransferases (SULTs), respectively. nih.gov Flavonoids, as a class of compounds, have been shown to inhibit or induce various drug-metabolizing enzymes, including CYPs and UGTs. researchgate.netfrontiersin.org

Therefore, there is a theoretical potential for this compound or its metabolites to interact with co-administered drugs that are substrates, inhibitors, or inducers of UGT and SULT enzymes. For instance, co-administration with a drug that inhibits UGTs could potentially increase the plasma levels of this compound and its glucuronide metabolites. Conversely, this compound could potentially inhibit the metabolism of other drugs that are primarily cleared by glucuronidation.

It is crucial to emphasize that these are hypothetical interactions based on the metabolic profile of this compound and general knowledge of flavonoids. Dedicated in vitro and in vivo drug-drug interaction studies are required to definitively assess the risk of clinically relevant interactions.

Advanced Research Methodologies and Emerging Technologies in Complanatoside C Research

Omics Technologies in Complanatoside C Research

Omics technologies offer a holistic view of biological systems by measuring entire collections of molecules, such as proteins, metabolites, and transcripts. These approaches are essential for moving beyond single-molecule interactions to understand the system-wide effects of compounds like this compound.

Proteomics for Target Discovery

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of this compound, chemical proteomics is a powerful strategy to identify its direct protein binding partners within a complex biological system. mdpi.comeuropeanreview.org This is crucial for understanding its mechanism of action.

One prospective method involves a compound-centric approach where a molecular probe based on the structure of this compound is synthesized. rsc.org This probe, often featuring a reactive group and a tag (like an alkyne or azide), would be introduced to living cells or cell lysates. rsc.org The probe then binds to its protein targets, and a subsequent "click" reaction can attach a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. The captured proteins can then be identified using mass spectrometry, revealing the direct targets of this compound. rsc.org

Another technique is the cellular thermal shift assay (CETSA), which identifies protein targets by observing changes in their thermal stability upon ligand binding. europeanreview.org Proteins bound to this compound would exhibit altered denaturation temperatures, which can be detected on a proteome-wide scale. europeanreview.org While direct proteomics studies on this compound are not yet prevalent, these established methods provide a clear roadmap for future research to comprehensively map its protein interactome. nih.govfrontlinegenomics.com

Metabolomics for Pathway Perturbation Analysis

Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample, offering a functional readout of cellular status. nih.gov This technology is particularly suited to investigate how this compound, or extracts containing it, perturbs metabolic pathways.

A study on the ethanolic extract of Astragali Complanati Semen (ACS), the natural source of this compound, utilized serum metabolomics to investigate its effects in rats with high-cholesterol-diet-induced hypercholesterolemia. nih.govresearchgate.net Using gas chromatography-mass spectrometry (GC-MS), the researchers observed that the ACS extract, which contains a variety of flavonoid glycosides including this compound, regulated the levels of several fatty acids. nih.govresearchgate.net Specifically, docosapentaenoic acid, adrenic acid, dihomo-γ-linolenic acid, and arachidonic acid were among the regulated metabolites. nih.gov These findings suggest that compounds within the extract, potentially including this compound, influence lipid metabolism pathways. nih.govresearchgate.net

Future research could apply untargeted metabolomics to specifically assess the impact of isolated this compound on cellular or organismal metabolism, providing a detailed fingerprint of the biochemical pathways it modulates.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, revealing how gene expression is altered in response to a stimulus. While direct transcriptomic studies on this compound are limited, research on the related compound Complanatoside A (CA) demonstrates the potential of this approach. frontiersin.orgnih.govnih.gov

For instance, studies on CA in the model organism Caenorhabditis elegans used quantitative real-time PCR (qRT-PCR) to measure the expression of specific genes related to stress resistance and longevity. frontiersin.org This research showed that CA treatment led to increased transcription of genes regulated by key transcription factors like DAF-16/FOXO, SKN-1, and HSF-1, which are involved in antioxidant defense and protein homeostasis. frontiersin.org A similar approach could be used for this compound to perform a comprehensive, unbiased screen of all gene expression changes it induces. data.govplos.org By analyzing the global transcriptome of cells or organisms treated with this compound, researchers can identify entire signaling pathways and biological processes that are up- or down-regulated, offering deep insights into its functional effects. researchgate.net

Network Pharmacology Approaches for Multi-target Analysis

Natural products like this compound often exert their biological effects by interacting with multiple targets rather than a single one. Network pharmacology is a computational approach that embraces this complexity by building and analyzing networks of compound-target-disease interactions. researchgate.netresearcher.liferesearcher.life

This methodology integrates data from pharmacology, bioinformatics, and systems biology to predict the potential targets of a compound and understand its mechanism of action from a network perspective. For this compound, a typical network pharmacology workflow would involve:

Identifying Potential Targets: Using databases to find known and predicted protein targets of this compound.

Constructing Networks: Building a "compound-target" network to visualize the relationships. researcher.life

Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the targets to identify the biological processes and signaling pathways that are most significantly affected. researchgate.net

While extensive network pharmacology studies specifically on this compound are still emerging, this approach has been applied to its source, Astragali Complanati Semen, to predict quality markers (Q-markers) and explore the mechanisms of related compounds like Complanatoside A. researcher.lifecolab.ws These studies provide a framework for future computational analyses focused solely on this compound to systematically predict its polypharmacological effects.

Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict compound properties and identify new therapeutic candidates. cas.orgmdpi.com For a natural product like this compound, AI/ML can be applied in several ways:

Bioactivity Prediction: ML models can be trained on large databases of compounds with known biological activities to predict the potential therapeutic effects of this compound. nih.govbiorxiv.orgresearchgate.net These models use the molecule's structural features to forecast its likelihood of having specific activities, such as anti-inflammatory or antioxidant properties. polyphenols-site.comacs.org

Target Identification: Deep learning models, such as molecular transformer drug-target interaction (MT-DTI) models, can predict the binding affinity of a compound to various protein targets, helping to prioritize experimental validation. mdpi.comacs.org

ADMET Prediction: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which is a critical step in early-stage drug discovery to assess its potential as a therapeutic agent. mdpi.com

These in silico approaches can significantly accelerate the research process by generating hypotheses and focusing laboratory work on the most promising avenues. cas.orgplos.org

Nanotechnology-Based Delivery Systems for Research Applications

Many flavonoids and their glycosides suffer from poor solubility and low bioavailability, which can limit their effectiveness in experimental settings. nih.govencyclopedia.pub Nanotechnology offers a solution by encapsulating compounds like this compound into nanoparticles, which can enhance their stability, solubility, and cellular uptake. nih.govmdpi.com

For research purposes, various types of nanoparticles could be employed:

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or nanocapsules that entrap this compound, allowing for its controlled and sustained release. nih.gov

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are composed of lipids, making them highly biocompatible and effective for delivering lipophilic compounds. mdpi.com

Inorganic Nanoparticles: Materials like gold or iron nanoparticles can be functionalized with this compound. nih.govfrontiersin.org These systems can also be used for imaging applications, allowing researchers to track the delivery of the compound to specific cells or tissues. nih.govresearchgate.netmdpi.com

By improving the delivery of this compound in vitro and in vivo, nanotechnology-based systems can enable more accurate and reliable investigations into its biological activity. nih.govmdpi.com

Conclusion and Future Research Directions for Complanatoside C

Summary of Current Academic Understanding of Complanatoside C

This compound is a flavonoid first identified in the seeds of Astragalus complanatus. biocrick.com Its structure has been elucidated using various spectroscopic methods, including UV, IR, NMR, and MS analysis. biocrick.com It is classified as a flavonoid glycoside. biocrick.com

Initial research has focused on its natural sourcing and basic chemical properties. It is soluble in DMSO and can be isolated from a 95% ethanol (B145695) extract of Astragali Semen through various chromatographic techniques. biocrick.com

While research on this compound is still in its early stages, studies on related compounds from Astragalus species, such as Complanatoside A, provide some insight into potential areas of interest. Complanatoside A has been investigated for its anti-aging, anti-inflammatory, and antioxidant properties. frontiersin.orgnih.govnih.gov For instance, studies using the model organism Caenorhabditis elegans have shown that Complanatoside A can extend lifespan and improve resistance to stress. frontiersin.orgnih.gov It has also been shown to delay the progression of neurodegenerative disease models in C. elegans. frontiersin.orgnih.govnih.gov These effects are thought to be mediated through the activation of several cellular protective pathways, including DAF-16/FOXO, SKN-1, and HSF-1. frontiersin.orgnih.govnih.gov

Challenges and Opportunities in this compound Research

A significant challenge in the study of this compound is its isolation and purification. The process involves extraction from the seeds of Astragalus complanatus followed by extensive chromatographic separation to isolate the pure compound from a complex mixture of other flavonoids and constituents. biocrick.com This can be a time-consuming and resource-intensive process, limiting the availability of the compound for extensive research.

Furthermore, the complexity of its chemical structure presents a hurdle for total synthesis. Developing a commercially viable synthetic route would be a significant breakthrough, enabling more widespread research without reliance on natural extraction.

Despite these challenges, there are considerable opportunities. The growing interest in natural products for therapeutic applications provides a strong impetus for further investigation into this compound. Its classification as a flavonoid glycoside suggests a range of potential biological activities worth exploring, given the known therapeutic effects of other flavonoids. biocrick.com

Prospective Areas for Academic Investigation

Future research on this compound is poised to expand in several exciting directions:

Elucidation of Biological Activity: A primary focus will be to comprehensively screen this compound for a wide range of biological activities. Drawing parallels from Complanatoside A, investigations into its potential anti-inflammatory, antioxidant, and anti-aging properties are warranted. frontiersin.orgnih.govnih.gov Studies could explore its effects on cellular and animal models of various diseases.

Mechanism of Action Studies: Once biological activities are identified, the next critical step will be to unravel the underlying molecular mechanisms. This will involve identifying the specific cellular targets and signaling pathways that this compound modulates. Techniques such as transcriptomics and proteomics could provide a global view of the cellular response to the compound.

Investigating Neuroprotective Potential: Given the neuroprotective effects observed with Complanatoside A in C. elegans models of Alzheimer's and Parkinson's disease, a key area of investigation for this compound will be its potential to mitigate neurodegeneration. frontiersin.orgnih.govnih.gov

Metabolic Studies: Understanding the metabolism, bioavailability, and pharmacokinetics of this compound is crucial for its potential development as a therapeutic agent. Future studies should investigate how the compound is absorbed, distributed, metabolized, and excreted in living organisms.

Comparative Studies: Direct comparative studies between this compound and other related flavonoids, such as Complanatoside A, would be highly valuable. This could help to identify unique properties of this compound and provide insights into structure-activity relationships.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to confirm the glycosidic linkages, hydroxyl groups, and aglycone structure .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile-water gradient) to assess purity and quantify this compound in plant extracts .

- LC-MS/MS : Validate identity and detect impurities using tandem mass spectrometry with electrospray ionization (ESI) in negative/positive ion modes .

Basic Research Question: How to design an in vitro bioactivity assay for this compound?

Q. Methodological Answer :

- Concentration Gradients : Test across a range (e.g., 10–200 μM) to establish dose-response relationships. Include controls (e.g., DMSO vehicle, positive inhibitors) .

- Cell Lines/Models : Use relevant cell lines (e.g., cancer cells for antiproliferative assays, macrophage models for anti-inflammatory studies).

- Endpoint Selection : Measure outcomes like cell viability (MTT assay), ROS levels (DCFH-DA probe), or cytokine secretion (ELISA) .

Advanced Research Question: What experimental strategies can elucidate the molecular mechanisms of this compound in modulating oxidative stress pathways?

Q. Methodological Answer :

- Gene Knockdown/Overexpression : Use RNAi or CRISPR-Cas9 to silence/overexpress targets (e.g., NRF2, FOXO) and assess this compound’s effects on downstream genes (qRT-PCR, Western blot) .

- Pathway-Specific Reporters : Employ luciferase-based reporters (e.g., ARE-luc for NRF2 activation) to quantify pathway modulation .

- Metabolomics : Pair with LC-MS-based untargeted metabolomics to identify altered metabolites (e.g., glutathione, NADPH) .

Advanced Research Question: How to resolve contradictions in reported bioactivity data for this compound across studies?

Q. Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like compound purity (HPLC data), cell line authenticity, and assay conditions (e.g., serum concentration, incubation time) .

- Dose-Response Replication : Reproduce conflicting experiments with standardized protocols and inter-laboratory validation .

- Confounding Factor Analysis : Control for variables such as solvent stability (e.g., DMSO-induced artifacts) or batch-to-batch variability in plant extracts .

Basic Research Question: What pharmacokinetic parameters should be prioritized in rodent studies of this compound?

Q. Methodological Answer :

- Administration Routes : Compare oral vs. intravenous dosing to calculate bioavailability (F%) .

- Sampling Schedule : Collect blood/tissue at critical timepoints (e.g., 0.5, 1, 2, 4, 8, 12, 24 h post-dose) .

- LC-MS/MS Quantification : Use validated methods to measure plasma concentrations and derive parameters (Cmax, Tmax, AUC, t½) .

Advanced Research Question: How to optimize the synthetic or biosynthetic production of this compound for research-grade quantities?

Q. Methodological Answer :

- Synthetic Routes : Explore glycosylation strategies (e.g., Koenigs-Knorr reaction) for attaching sugar moieties to the aglycone. Monitor stereochemistry via chiral HPLC .

- Bioprospecting : Screen plant cultivars or microbial systems (e.g., yeast heterologous expression) for higher yields .

- Scale-Up Challenges : Address solubility issues using co-solvents (e.g., cyclodextrins) or nanoformulations .

Basic Research Question: What in vivo models are suitable for studying this compound’s therapeutic potential?

Q. Methodological Answer :

- Caenorhabditis elegans : Assess lifespan extension and stress resistance (e.g., heat shock, oxidative stress) .

- Rodent Models : Use diet-induced obesity mice for metabolic studies or chemically induced colitis models for anti-inflammatory effects .

- Ethical Compliance : Follow ARRIVE guidelines for humane endpoints and sample size justification .

Advanced Research Question: How to integrate multi-omics data to predict this compound’s polypharmacology?

Q. Methodological Answer :

- Network Pharmacology : Map this compound’s putative targets (e.g., via SwissTargetPrediction) onto protein-protein interaction networks .

- Transcriptomics/Proteomics : Combine RNA-seq and LC-MS/MS data to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

- Machine Learning : Train models on structural analogs to predict off-target effects or synergies .

Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Q. Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to calculate IC50/EC50 .

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences) .

- Uncertainty Quantification : Report confidence intervals and propagate errors in derived parameters (e.g., AUC) .

Advanced Research Question: How to address ethical and regulatory challenges in translating this compound to clinical trials?

Q. Methodological Answer :

- Preclinical Safety : Conduct OECD-compliant toxicity studies (acute, subchronic) in two species .

- Ethical Approvals : Submit protocols to institutional review boards (IRBs) for human trials, emphasizing informed consent and data anonymization .

- Regulatory Strategy : Align with FDA/EMA guidelines for natural product drug development, including batch consistency and stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.